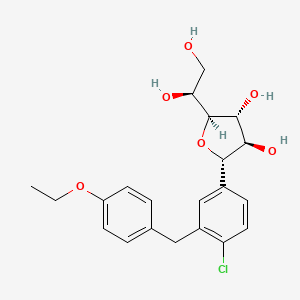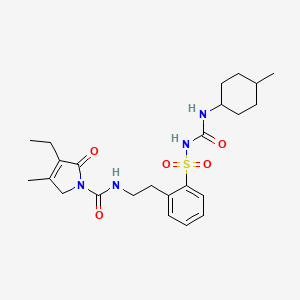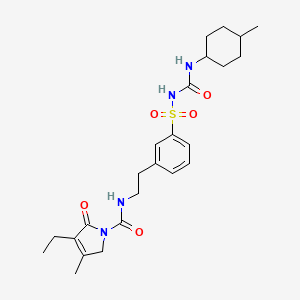
アムロジピン不純物Eマレイン酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Amlodipine Impurity E Maleate is extensively used in scientific research, particularly in the following areas:
作用機序
- By inhibiting calcium ion influx through these channels, amlodipine reduces peripheral vascular resistance, leading to vasodilation. This effect ultimately lowers blood pressure .
- In patients with vasospastic angina, amlodipine increases myocardial oxygen delivery by dilating coronary arterioles .
- The exact biochemical pathways beyond calcium channel blockade are not fully elucidated, but the net result is improved blood flow and reduced blood pressure .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
生化学分析
Biochemical Properties
Amlodipine Impurity E Maleate plays a role in biochemical reactions, particularly in the context of pharmaceutical applications .
Cellular Effects
It is known that Amlodipine, the parent compound, has a strong affinity for cell membranes, modulating calcium influx by inhibiting selected membrane calcium channels . This could suggest that Amlodipine Impurity E Maleate may have similar effects on cell function.
Molecular Mechanism
It is likely to exert its effects at the molecular level through interactions with biomolecules, potentially involving binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the plasma profiles of Amlodipine were virtually superimposable for the maleate and besylate salt formulations over 96 hours .
Dosage Effects in Animal Models
It is known that Amlodipine, the parent compound, has a dosage range in dogs of 0.1–0.2 mg/kg, PO, every 12 hours, or 0.2–0.4 mg/kg, PO, every 24 hours .
Metabolic Pathways
It is known that Amlodipine, the parent compound, is extensively metabolised in the liver .
Transport and Distribution
It is known that Amlodipine, the parent compound, has a large volume of distribution .
Subcellular Localization
It is known that Amlodipine, the parent compound, has a strong affinity for cell membranes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Amlodipine Impurity E Maleate involves multiple steps, starting with the preparation of the diethyl ester of 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate. This intermediate is then reacted with maleic acid to form the maleate salt . The reaction conditions typically involve the use of organic solvents such as methanol or dimethyl sulfoxide, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of Amlodipine Impurity E Maleate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is commonly used for the purification and characterization of the compound .
化学反応の分析
Types of Reactions: Amlodipine Impurity E Maleate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the aminoethoxy or chlorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
類似化合物との比較
Amlodipine Besylate: Another salt form of Amlodipine used in pharmaceutical formulations.
Amlodipine Aspartic Acid Impurity: An impurity formed during the synthesis of Amlodipine.
Amlodipine Azido Impurity: Another impurity that can form during the production of Amlodipine.
Uniqueness: Amlodipine Impurity E Maleate is unique due to its specific chemical structure and the role it plays in the quality control of Amlodipine formulations. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of the final pharmaceutical product .
特性
CAS番号 |
400024-12-6 |
|---|---|
分子式 |
C21H27ClN2O5.C4H4O4 |
分子量 |
422.91 116.07 |
外観 |
Solid powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
Amlodipine Diethyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)






